molecular formula C16H25N3O4S B7699101 N-{2-ethoxy-5-[(4-ethylpiperazin-1-yl)sulfonyl]phenyl}acetamide

N-{2-ethoxy-5-[(4-ethylpiperazin-1-yl)sulfonyl]phenyl}acetamide

Cat. No.: B7699101
M. Wt: 355.5 g/mol
InChI Key: MXXJZXPQIMVVLY-UHFFFAOYSA-N
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Description

N-{2-ethoxy-5-[(4-ethylpiperazin-1-yl)sulfonyl]phenyl}acetamide is a chemical compound with a complex structure that includes an ethoxy group, a piperazine ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-ethoxy-5-[(4-ethylpiperazin-1-yl)sulfonyl]phenyl}acetamide typically involves multiple steps. One common method starts with the preparation of 2-ethoxy-5-nitrophenyl acetamide, which is then subjected to a series of reactions including reduction, sulfonylation, and piperazine substitution. The reaction conditions often involve the use of solvents like dichloromethane, catalysts such as palladium on carbon, and reagents like ethyl piperazine .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized for higher yields and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition .

Chemical Reactions Analysis

Types of Reactions

N-{2-ethoxy-5-[(4-ethylpiperazin-1-yl)sulfonyl]phenyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-{2-ethoxy-5-[(4-ethylpiperazin-1-yl)sulfonyl]phenyl}acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{2-ethoxy-5-[(4-ethylpiperazin-1-yl)sulfonyl]phenyl}acetamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways depend on the context of its application, such as inhibiting a particular enzyme in a disease pathway .

Comparison with Similar Compounds

Similar Compounds

  • 2-ethoxy-5-[(4-ethylpiperazin-1-yl)sulfonyl]pyridine-3-carboxylic acid
  • 5-[(2-ethoxy-5-[(4-methyl-4-oxido-1-piperazinyl)sulfonyl]phenyl]-1,6-dihydro-1-methyl-3-(2-methylpropyl)-7H-pyrazolo[4,3-d]pyrimidin-7-one

Uniqueness

N-{2-ethoxy-5-[(4-ethylpiperazin-1-yl)sulfonyl]phenyl}acetamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development .

Properties

IUPAC Name

N-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O4S/c1-4-18-8-10-19(11-9-18)24(21,22)14-6-7-16(23-5-2)15(12-14)17-13(3)20/h6-7,12H,4-5,8-11H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXXJZXPQIMVVLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OCC)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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